2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, a bromine atom, a cyclopropyl group, and a 1-methyl-1H-pyrrol-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide group would contribute a planar aromatic ring structure, the bromine atom would be a heavy halogen substituent, the cyclopropyl group would introduce ring strain, and the 1-methyl-1H-pyrrol-2-yl group would add another heterocyclic ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could act as a leaving group in nucleophilic substitution reactions. The benzamide and 1-methyl-1H-pyrrol-2-yl groups could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely increase the compound’s molecular weight and could affect its solubility .Scientific Research Applications
Synthesis and Characterization in Pharmacological Research Xiao Yong-mei (2013) discussed the synthesis and characterization of novel nonsteroidal progesterone receptor modulators, highlighting the importance of compounds like 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide in the development of new pharmaceutical agents. The study emphasized the use of IR, MS, and NMR techniques for compound characterization, underlining the relevance of these compounds in medicinal chemistry research (Xiao Yong-mei, 2013).
Structural Studies and Molecular Interactions A 2020 study by A. Saeed et al. focused on the intermolecular interactions in antipyrine-like derivatives, including this compound. This study utilized X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing insights into the solid-state structures of such compounds and their molecular interactions (A. Saeed et al., 2020).
Role in Solid State Conformations and Molecular Pharmacology In the context of molecular pharmacology, T. Högberg et al. (1986) investigated the solid-state conformations and antidopaminergic effects of closely related benzamides, including compounds similar to this compound. Their research provided valuable insights into the dopamine receptor blocking activity and the importance of lipophilicity and solid-state conformations in the pharmacological activity of these compounds (T. Högberg et al., 1986).
Synthesis and X-Ray Study in Peptide Research M. Cetina et al. (2004) conducted a synthesis and X-ray study of 6-(N-pyrrolyl)purine and thymine derivatives of 1-aminocyclopropane-1-carboxylic acid, which are structurally related to this compound. This study is significant in understanding the synthesis pathways and structural analysis of benzamide derivatives in peptide research (M. Cetina et al., 2004).
Potential in Inhibiting Enzymes in Cancer Research In the field of cancer research, Yong-Jiang Xu et al. (2006) described N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of the endo-beta-glucuronidase heparanase, highlighting the potential of compounds like this compound in inhibiting enzymes critical for cancer progression (Yong-Jiang Xu et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-18-10-4-5-13(18)11-19(12-8-9-12)16(20)14-6-2-3-7-15(14)17/h2-7,10,12H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIJJTCLGKZFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.